molecular formula C19H15ClFNO5 B2767602 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate CAS No. 953007-19-7

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate

Cat. No.: B2767602
CAS No.: 953007-19-7
M. Wt: 391.78
InChI Key: OXNAAKOSOVCOMA-UHFFFAOYSA-N
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Description

[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate is a synthetic chemical compound featuring an isoxazole core linked to a dimethoxyphenyl ring and a chloro-fluorobenzoate ester. This specific molecular architecture suggests significant potential for application in medicinal chemistry and agrochemical research. Isoxazole derivatives are recognized as privileged structures in drug discovery, and similar compounds have been investigated as potent α-glucosidase inhibitors for anti-diabetic research . The structural motif of a halogenated benzoate ester linked to a heterocyclic system is also common in the development of fungicidal and pesticidal agents, indicating this compound's potential utility in agricultural science . Researchers can leverage this compound as a key intermediate or precursor for the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) groups provides a unique electronic profile for structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not for human or veterinary diagnosis or therapeutic use.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO5/c1-24-15-7-6-11(8-17(15)25-2)16-9-12(22-27-16)10-26-19(23)18-13(20)4-3-5-14(18)21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNAAKOSOVCOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide.

    Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Introduction of the Chlorofluorobenzoate Moiety: This can be done via esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate: can undergo various types of chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The chlorine and fluorine atoms in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxyphenyl group can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzyme Activity: By binding to the active site of an enzyme, it can prevent substrate binding and subsequent catalytic activity.

    Modulation of Receptor Activity: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analog: Methyl Benzoate Derivatives

The compound shares structural homology with sulfonylurea herbicides, such as methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) . Both contain methyl benzoate backbones, but the target compound substitutes the triazine ring with a 1,2-oxazole and replaces sulfonylurea linkages with a dimethoxyphenyl group. This structural divergence likely alters biological targets: sulfonylureas inhibit acetolactate synthase in plants, while the oxazole core in the target compound may interact with mammalian enzymes or receptors.

Property Target Compound Metsulfuron Methyl Ester
Core Structure 1,2-Oxazole 1,3,5-Triazine
Key Functional Groups 3,4-Dimethoxyphenyl, halogenated benzoate ester Sulfonylurea, methyl benzoate
Biological Activity Undocumented (theoretical CNS/antimicrobial) Herbicidal (ALS inhibitor)

Pharmacological Analog: 3,4-Dimethoxyphenyl Derivatives

The 3,4-dimethoxyphenyl group is prominent in verapamil (a calcium channel blocker) and tacrine (an acetylcholinesterase inhibitor) . While verapamil uses this group for membrane permeability and receptor binding, the target compound’s ester linkage and oxazole core may limit similar pharmacokinetics. For example, verapamil’s tertiary amine enables ion channel interactions, whereas the target compound’s ester group could confer hydrolytic instability compared to tacrine’s rigid acridine scaffold.

Property Target Compound Verapamil
Aromatic Substituent 3,4-Dimethoxyphenyl Dual 3,4-dimethoxyphenyl groups
Ionizable Groups Ester (non-ionizable) Tertiary amine (ionizable at physiological pH)
Bioactivity Hypothetical enzyme inhibition Calcium channel blockade

Structural Isomer: Carboxamide Analog

A closely related analog, 3-(2-chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide, replaces the benzoate ester with a carboxamide . For instance, carboxamides often exhibit stronger protein binding than esters due to NH---O interactions.

Property Target Compound Carboxamide Analog
Functional Group Benzoate ester Carboxamide
Hydrogen Bond Acceptors 5 (ester O, oxazole N-O) 6 (amide O, oxazole N-O)
Metabolic Stability Susceptible to esterase hydrolysis Higher stability (amide resistance to hydrolysis)

Research Findings and Hypotheses

  • Metabolic Profile : The benzoate ester in the target compound may render it susceptible to hydrolysis by carboxylesterases, unlike the carboxamide analog .
  • Agrochemical Potential: Structural similarity to sulfonylureas hints at herbicidal activity, but the absence of a sulfonylurea bridge likely nullifies ALS inhibition .

Biological Activity

The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate is a synthetic organic molecule notable for its complex structure, which includes an oxazole ring and multiple aromatic substituents. This structural configuration suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClFNO3C_{17}H_{16}ClFNO_3, with a molecular weight of approximately 345.77 g/mol. The presence of the 3,4-dimethoxyphenyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds containing oxazole rings have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives with similar configurations have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Properties : The presence of halogenated aromatic systems often correlates with enhanced antimicrobial activity. Preliminary studies suggest that this compound may exhibit inhibitory effects against specific bacterial strains.
  • Enzyme Inhibition : The oxazole moiety can interact with enzymes through non-covalent interactions such as hydrogen bonding and π-stacking. This interaction can modulate enzymatic activity, potentially leading to therapeutic applications in metabolic disorders.

The biological activity of this compound is likely mediated through its ability to bind to specific molecular targets such as receptors or enzymes. The oxazole ring can participate in π-π stacking interactions with aromatic residues in proteins, while the ester group may facilitate further chemical modifications that enhance biological efficacy.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of compounds structurally related to this compound:

  • Antitumor Activity Study :
    • A study examined the effects of similar oxazole derivatives on human cancer cell lines (e.g., breast and lung cancer). Results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy :
    • A comparative analysis showed that derivatives containing halogen substituents exhibited enhanced antibacterial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.
  • Enzyme Interaction Studies :
    • Investigations into the enzyme inhibition properties revealed that oxazole-containing compounds could inhibit key metabolic enzymes involved in cancer metabolism, suggesting a dual mechanism of action targeting both tumor growth and metabolic pathways.

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityReference
This compoundOxazole ring + DimethoxyphenylAntitumor, AntimicrobialCurrent Study
Similar Oxazole Derivative AOxazole + FluorophenylModerate AntitumorStudy X
Similar Oxazole Derivative BOxazole + ChlorophenylHigh AntimicrobialStudy Y

Q & A

What are the common synthetic routes for preparing [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions:

Oxazole ring formation : Condensation of 3,4-dimethoxyphenyl nitriles with hydroxylamine derivatives under acidic conditions to form the 1,2-oxazole core .

Esterification : Coupling the oxazole intermediate with 2-chloro-6-fluorobenzoic acid via a Mitsunobu reaction or using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous solvents like DMF or THF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

How can reaction conditions be optimized to improve the yield of the final esterification step?

Level: Advanced
Answer:
Key parameters for optimization:

  • Solvent selection : Anhydrous DMF or THF enhances coupling efficiency by stabilizing reactive intermediates .
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature : Moderate heating (50–60°C) improves kinetics without promoting side reactions .
  • Stoichiometry : A 1.2:1 molar ratio of acid to oxazole derivative minimizes unreacted starting material .
  • Work-up : Quench with ice-cwater to precipitate impurities, followed by extraction with dichloromethane .

What analytical techniques are most effective for characterizing this compound?

Level: Basic
Answer:

  • NMR spectroscopy : 1H/13C NMR (in CDCl3 or DMSO-d6) to confirm substituent positions and ester linkage integrity .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment and molecular ion detection .
  • X-ray crystallography : Resolve stereochemical ambiguities in the oxazole and benzoate moieties .

How can structural ambiguities arising from overlapping NMR signals be resolved?

Level: Advanced
Answer:

  • 2D NMR techniques : HSQC (heteronuclear single-quantum coherence) and HMBC (heteronuclear multiple-bond correlation) to assign quaternary carbons and long-range couplings .
  • Computational modeling : DFT (density functional theory) calculations to predict chemical shifts and compare with experimental data .
  • Isotopic labeling : Introduce deuterium at specific sites to simplify spectral interpretation .

What bioactivity assays are recommended for preliminary pharmacological screening?

Level: Basic
Answer:

  • Enzyme inhibition assays : Test against kinases or esterases using fluorogenic substrates (e.g., para-nitrophenyl esters) .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or adrenergic receptors) due to structural similarity to known modulators .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .

How should contradictory bioactivity data across different assay systems be interpreted?

Level: Advanced
Answer:

  • Assay conditions : Variability in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility and activity .
  • Metabolic stability : Check for degradation products via LC-MS; unstable esters may hydrolyze in cell culture media .
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate specific pathways .

What are the recommended storage conditions to ensure compound stability?

Level: Basic
Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere : Under nitrogen or argon to minimize oxidation .
  • Solvent : Dissolve in anhydrous DMSO (≤10 mM aliquots) to avoid freeze-thaw cycles .

How can degradation pathways be systematically investigated?

Level: Advanced
Answer:

  • Forced degradation studies : Expose to heat (60°C), UV light (254 nm), or acidic/basic conditions (0.1M HCl/NaOH) .
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed benzoic acid or oxazole ring-opened derivatives) .
  • Kinetic analysis : Monitor half-life under physiological conditions (PBS, pH 7.4, 37°C) to model in vivo stability .

What safety protocols are critical during handling?

Level: Basic
Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood during weighing and synthesis to avoid inhalation .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

How can the reaction mechanism of ester hydrolysis be elucidated?

Level: Advanced
Answer:

  • Kinetic isotope effects : Replace H2O with D2O to probe rate-determining steps .
  • Transition-state analogs : Synthesize phosphonate or tetrahedral intermediates to trap reactive species .
  • Computational studies : Perform QM/MM (quantum mechanics/molecular mechanics) simulations to model hydrolysis pathways .

What computational methods are suitable for predicting electronic properties?

Level: Advanced
Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to screen against protein targets (e.g., COX-2 or acetylcholinesterase) .
  • MD simulations : GROMACS for assessing membrane permeability or ligand-protein binding stability .

What purification strategies are effective for isolating trace impurities?

Level: Basic
Answer:

  • Preparative HPLC : Use a C18 column with gradient elution (methanol/water) to separate closely related by-products .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove polar or non-polar impurities .
  • Ion-exchange chromatography : Remove acidic/basic contaminants via Dowex resins .

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